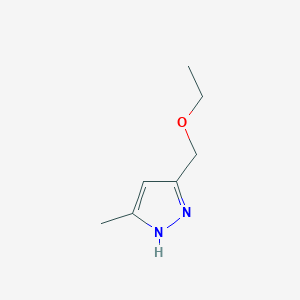

5-(ethoxymethyl)-3-methyl-1H-pyrazole

Description

Significance of Heterocyclic Scaffolds in Advanced Chemical Sciences

Heterocyclic compounds are cyclic molecules containing at least one atom other than carbon within their ring structure. This structural feature imparts unique physicochemical properties that are often central to their function. In the advanced chemical sciences, these scaffolds are indispensable, forming the core of many pharmaceuticals, agrochemicals, and materials. Their ability to engage in a wide range of chemical interactions, including hydrogen bonding and metal coordination, makes them ideal candidates for designing molecules with specific biological or material properties.

Overview of Pyrazole (B372694) Core Structures and Their Diverse Research Relevance

The pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement creates a unique electronic distribution and allows for various substitution patterns, leading to a vast library of derivatives. nih.gov The research relevance of pyrazoles is extensive, with documented applications across numerous fields. In medicinal chemistry, pyrazole derivatives have been investigated for a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and kinase inhibitory effects. nih.govnih.govorientjchem.orgnih.govnih.govmeddocsonline.orguctm.edu This broad spectrum of activity has led to the development of several commercially successful drugs incorporating the pyrazole moiety.

Structural Characteristics of 5-(ethoxymethyl)-3-methyl-1H-pyrazole within the Pyrazole Class

Like many N-unsubstituted pyrazoles, this compound can exhibit tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. This results in two tautomeric forms: this compound and 3-(ethoxymethyl)-5-methyl-1H-pyrazole. The predominant tautomer in a given environment will depend on factors such as the solvent and the solid-state packing.

While experimental physicochemical and spectroscopic data for this specific compound are not widely available in the public domain, we can infer some of its likely characteristics based on closely related structures. For instance, the isomeric compound 3-(methoxymethyl)-5-methyl-1H-pyrazole provides a useful, albeit imperfect, comparison.

Interactive Data Table: Predicted Physicochemical Properties

| Property | Predicted Value for a Related Isomer (3-(methoxymethyl)-5-methyl-1H-pyrazole) |

| Molecular Formula | C6H10N2O |

| Molecular Weight | 126.16 g/mol |

| XLogP3 | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

| Exact Mass | 126.079312947 g/mol |

| Monoisotopic Mass | 126.079312947 g/mol |

| Topological Polar Surface Area | 37.9 Ų |

| Heavy Atom Count | 9 |

Note: These values are for a structural isomer and should be considered as estimations for this compound.

Current Research Landscape and Definitive Focus for this compound

The current research landscape for pyrazole derivatives is vibrant and expanding. A significant area of focus is their application as kinase inhibitors in the development of anticancer therapies. nih.govnih.govacs.orgmdpi.comacs.org The pyrazole scaffold serves as a versatile template for designing molecules that can selectively target the ATP-binding site of various kinases.

Furthermore, the antimicrobial and antifungal properties of pyrazoles continue to be an active area of investigation, driven by the urgent need for new agents to combat drug-resistant pathogens. nih.govnih.govorientjchem.orgnih.govnih.govmeddocsonline.orguctm.edu Research into pyrazoles with ether side chains, such as the ethoxymethyl group in the title compound, is of particular interest as these modifications can modulate the compound's biological activity and pharmacokinetic profile.

While specific research findings on this compound are not extensively documented, its structural features suggest it could be a valuable candidate for screening in these and other areas of chemical and biological research. The definitive focus for this compound would be to synthesize and characterize it thoroughly, followed by systematic evaluation of its biological activities, particularly in the realms of kinase inhibition and antimicrobial efficacy. Such studies would contribute to the growing body of knowledge on pyrazole derivatives and potentially uncover a new lead compound for therapeutic or other applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(ethoxymethyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-10-5-7-4-6(2)8-9-7/h4H,3,5H2,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZWMDSISGRSJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=NNC(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethoxymethyl 3 Methyl 1h Pyrazole and Its Analogues

Retrosynthetic Analysis of the 5-(ethoxymethyl)-3-methyl-1H-pyrazole Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnections are the C-N and N-N bonds that form the heterocyclic ring. This approach is based on the most common and robust methods for pyrazole (B372694) synthesis.

The primary disconnection strategy involves breaking the two C-N bonds and the N-N bond, which points to two key building blocks: a hydrazine (B178648) synthon and a 1,3-dicarbonyl synthon. This is the basis of the classical Knorr pyrazole synthesis.

Target Molecule: this compound

Precursors: Hydrazine and an unsymmetrical 1,3-diketone.

The key precursor identified through this analysis is 1-ethoxypentane-2,4-dione . This dicarbonyl compound contains the necessary carbon framework and functional groups to yield the desired 3-methyl and 5-ethoxymethyl substituents upon cyclization with hydrazine.

| Target Molecule | Key Disconnection | Precursor Synthons | Synthetic Equivalents |

| This compound | C-N / N-N bonds (Knorr Synthesis) | Hydrazine and 1,3-dicarbonyl | Hydrazine (NH₂NH₂) and 1-ethoxypentane-2,4-dione |

Established Approaches to Pyrazole Ring Formation and Their Applicability to Substituted Systems

Several classical methods have been established for the construction of the pyrazole ring. Their application to unsymmetrical systems like this compound hinges on controlling the regioselectivity of the reaction.

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most direct and widely used methods for pyrazole formation. nih.govbeilstein-journals.org It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, typically under acidic or basic conditions. jk-sci.com

For the synthesis of this compound, the reaction would involve the cyclocondensation of 1-ethoxypentane-2,4-dione with hydrazine. However, because the diketone is unsymmetrical, the reaction can potentially yield two regioisomers: this compound and 3-(ethoxymethyl)-5-methyl-1H-pyrazole. rsc.org

The regiochemical outcome is dictated by the initial nucleophilic attack of a hydrazine nitrogen atom on one of the two carbonyl carbons. The selectivity is influenced by both steric and electronic factors. rsc.org

C4 (acetyl group): This carbonyl is generally more electrophilic and less sterically hindered than the C2 carbonyl.

C2 (ethoxyacetyl group): The presence of the ethoxy group may slightly reduce the electrophilicity of this carbonyl.

Typically, the initial attack occurs at the more reactive carbonyl group. In this case, the acetyl carbonyl (C4) is more electrophilic, leading to the preferential formation of the desired this compound isomer.

Table of Regioselectivity Factors in Knorr Synthesis

| Carbonyl Position | Substituent | Electronic Effect | Steric Hindrance | Predicted Reactivity |

|---|---|---|---|---|

| C4 | Methyl | Weakly donating | Low | High |

Another well-established route involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines. researchgate.netresearchgate.netjst.go.jp This reaction typically proceeds through a Michael addition, followed by cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. beilstein-journals.org The initial product is often a pyrazoline, which can be oxidized in a separate step or in situ. beilstein-journals.org

For the target molecule, a plausible α,β-unsaturated precursor would be 5-ethoxy-3-penten-2-one . The reaction mechanism involves:

Michael addition of hydrazine to the β-carbon of the enone.

Intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carbonyl carbon.

Dehydration and oxidation to form the stable aromatic pyrazole ring.

This method also faces challenges of regioselectivity, depending on the substitution pattern of the hydrazine and the enone.

The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a highly efficient and atom-economical method for constructing the pyrazole ring. nih.govrsc.orgsci-hub.sersc.org This [3+2] cycloaddition approach allows for the direct formation of the pyrazole core, often with high regioselectivity.

To synthesize this compound via this route, the reaction could be performed between diazoethane (B72472) (the 1,3-dipole) and 1-ethoxy-2-butyne (the dipolarophile). The regioselectivity of the cycloaddition is governed by the electronic properties of the substituents on both the diazo compound and the alkyne. Generally, the nucleophilic carbon of the diazo compound adds to the more electrophilic carbon of the alkyne.

| 1,3-Dipole | Dipolarophile | Potential Product |

| Diazoethane (CH₃CHN₂) | 1-ethoxy-2-butyne | This compound |

Modern Synthetic Strategies for Substituted Pyrazoles

While classical methods are robust, modern synthetic chemistry has introduced more sophisticated and often more efficient strategies, particularly those employing transition-metal catalysis.

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyrazoles. These methods offer alternative pathways that can provide high yields and excellent regioselectivity. nih.gov

Several strategies can be envisioned for the synthesis of this compound:

Copper-Catalyzed Reactions: Copper catalysts have been employed in the synthesis of polysubstituted pyrazoles from various starting materials, such as phenylhydrazones and dialkyl acetylenedicarboxylates. nih.gov A copper-catalyzed domino C-N coupling/hydroamination reaction is another powerful tool for constructing nitrogen heterocycles. nih.gov

Palladium-Catalyzed Cross-Coupling: A pre-functionalized pyrazole core, such as a 5-halopyrazole, could be coupled with an ethoxymethyl nucleophile using a palladium catalyst. Alternatively, modern methods allow for the direct C-H functionalization of the pyrazole ring, providing a more atom-economical approach to introduce the ethoxymethyl group at the C5 position. researchgate.netrsc.org

Rhodium-Catalyzed Reactions: Rhodium catalysts can mediate the addition-cyclization of hydrazines with alkynes to afford highly substituted pyrazoles under mild conditions. organic-chemistry.org This involves a cascade reaction with C-N bond cleavage and subsequent intramolecular cyclization.

These modern methods provide powerful alternatives to classical syntheses, often allowing for the construction of complex pyrazole derivatives that are difficult to access through traditional means.

Summary of Synthetic Approaches

| Method | Key Reaction | Precursors | Key Advantages |

|---|---|---|---|

| Knorr Synthesis | Cyclocondensation | 1,3-Diketone, Hydrazine | Well-established, readily available precursors |

| Enone Synthesis | Michael Addition/Cyclization | α,β-Unsaturated Ketone, Hydrazine | Versatile for pyrazoline synthesis |

| [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | Diazoalkane, Alkyne | High atom economy, often high regioselectivity |

| Metal Catalysis | Cross-Coupling / C-H Activation | Pre-functionalized pyrazoles or various precursors | High efficiency, regiocontrol, mild conditions |

Multicomponent Reaction Protocols for Pyrazole Derivatization

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool for the rapid construction of complex molecular architectures like pyrazoles. organic-chemistry.org These reactions are prized for their high atom economy, step efficiency, and operational simplicity. organic-chemistry.org

The synthesis of pyrazole derivatives via MCRs often involves the condensation of a hydrazine species with a 1,3-dicarbonyl compound or its equivalent, alongside other components. For instance, a common four-component reaction for synthesizing fused pyranopyrazoles involves an aldehyde, malononitrile, a β-ketoester (such as ethyl acetoacetate), and hydrazine hydrate (B1144303). ias.ac.in This approach allows for the creation of a diverse library of compounds in a single step.

Several catalysts have been employed to enhance the efficiency and selectivity of these reactions. For example, magnetic nanoparticles have been used as recoverable catalysts in the ultrasonic-assisted synthesis of pyrano[2,3-c]pyrazole derivatives. Similarly, nano-SiO2 and SnCl2 have been utilized to catalyze MCRs in aqueous media or under microwave irradiation, often leading to higher yields and significantly shorter reaction times compared to conventional heating methods.

Interactive Data Table: Comparison of MCR Conditions for Pyrazole Synthesis

| Catalyst | Components | Solvent | Conditions | Yield (%) | Ref. |

|---|---|---|---|---|---|

| l-tyrosine (B559521) | Acetoacetic ester, hydrazine, aldehyde, malononitrile | H₂O–ethanol (B145695) | Microwave | High | |

| SnCl₂ | Substituted aldehyde, 2,4-dinitrophenyl hydrazine, ethyl acetoacetate, malononitrile | - | Microwave (25 min) | 88 | |

| CuFe₂O₄ (8 mol%) | Alkyl nitrile, hydrazine, dialkyl acetylenedicarboxylate, ethyl acetoacetate | Water | 60 °C, 4 h | Remarkable |

These protocols highlight the versatility of MCRs in generating diverse pyrazole derivatives, which can be adapted for the synthesis of analogues of this compound by selecting appropriate starting materials.

Photoredox and Electrochemical Approaches to Pyrazole Scaffolds

In recent years, photoredox and electrochemical methods have gained prominence as powerful strategies for organic synthesis, offering mild reaction conditions and unique reactivity pathways.

Photoredox Catalysis: Visible-light photoredox catalysis enables the synthesis of polysubstituted pyrazoles under exceptionally mild conditions, often using air as a green terminal oxidant. rsc.org One notable strategy involves a relay visible-light photoredox process for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. mdpi.com This method engages three successive photocatalytic cycles with a single photocatalyst to achieve the construction of the pyrazole ring. mdpi.com Another approach uses a domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation, where an α,β-unsaturated aldehyde serves as a synthetic equivalent of an alkyne. escholarship.org

Electrochemical Synthesis: Electrosynthesis provides an alternative green approach, avoiding the need for chemical oxidants or catalysts in many cases. ontosight.ai The electrochemical synthesis of pyrazolines and pyrazoles has been demonstrated through a [3+2] dipolar cycloaddition of hydrazones and dipolarophiles. berkeley.edu This method can be scaled up to the decagram scale and utilizes inexpensive sodium iodide as both a supporting electrolyte and a mediator. berkeley.edu Furthermore, electrochemical methods have been developed for the functionalization of the pyrazole ring, such as the synthesis of 4-halopyrazoles through cascade reactions of enaminones and hydrazines in the presence of a halogen source, without requiring a transition metal catalyst. researchgate.net An electrochemical/I⁻ dual-catalyzed approach has also been developed for accessing sulfonated pyrazoles from pyrazolones and sodium sulfites under external oxidant-free conditions. researchgate.net

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for heterocyclic compounds, including pyrazoles. nih.gov These methodologies aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency. beilstein-journals.org

A major focus has been the replacement of volatile organic solvents with more environmentally benign alternatives. Water, being non-toxic, non-flammable, and abundant, is an ideal green solvent. nih.gov Numerous catalyst-free and catalyst-assisted MCRs for pyrazole synthesis have been successfully performed in aqueous media. nih.gov For example, the synthesis of pyranopyrazole derivatives has been achieved in water using catalysts like nano-SiO2.

Solvent-free, or solid-state, reactions represent another significant green approach. mdpi.com These reactions, often assisted by microwave or ultrasound irradiation, can lead to shorter reaction times, higher yields, and simpler work-up procedures. mdpi.com The synthesis of pyrano[2,3-c]pyrazoles has been accomplished through five-component reactions under solvent-free conditions catalyzed by montmorillonite (B579905) K10.

The use of biodegradable and reusable catalysts, such as l-tyrosine or magnetic nanoparticles, further enhances the sustainability of pyrazole synthesis. These catalysts minimize waste and often allow for easy separation and recycling, aligning with the core tenets of green chemistry. beilstein-journals.org

Interactive Data Table: Green Synthetic Methods for Pyrazoles

| Method | Key Feature | Example Catalyst/Condition | Solvent | Ref. |

|---|---|---|---|---|

| Microwave-Assisted | Rapid heating, shorter reaction times | l-tyrosine | Water-ethanol | |

| Ultrasound-Assisted | Energy efficient, enhanced reaction rates | Magnetic nano-[CoFe₂O₄] | - | beilstein-journals.org |

| Aqueous Synthesis | Use of a green, non-toxic solvent | CeO₂/SiO₂ | Water | nih.gov |

Regioselective Functionalization of the Pyrazole Ring System

Achieving regiocontrol is a critical challenge in pyrazole synthesis and functionalization, particularly for unsymmetrically substituted derivatives like this compound.

The most direct synthetic route to this compound is the classical Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.com For this specific target, the required precursor would be 1-ethoxy-4-pentane-2,4-dione. The reaction with hydrazine hydrate would proceed via nucleophilic attack, formation of a hydrazone intermediate, and subsequent intramolecular cyclization and dehydration to yield the desired pyrazole. The regioselectivity of this reaction is governed by the differential reactivity of the two carbonyl groups in the dicarbonyl precursor.

Alternatively, the ethoxymethyl group could be introduced via post-synthetic modification. This could involve the functionalization of a pre-formed 3-methyl-1H-pyrazole. For instance, a 5-halo-3-methyl-1H-pyrazole could undergo a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction with an ethoxymethyl nucleophile. Another strategy involves the direct C-H functionalization of the pyrazole ring at the C5 position, which is an area of active research, often requiring a directing group to achieve high regioselectivity. rsc.org

Methylation of the pyrazole ring can occur at either a nitrogen or a carbon atom. N-methylation of unsymmetrical pyrazoles presents a significant regioselectivity challenge, as reaction at either of the two ring nitrogens can occur, leading to a mixture of isomers. nih.gov

To overcome this, strategies using sterically demanding methylating agents have been developed. For example, α-halomethylsilanes have been successfully employed as masked methylating reagents. nih.govnih.gov The bulky silyl (B83357) group directs the alkylation to the less sterically hindered nitrogen atom (N1). Subsequent protodesilylation with a fluoride (B91410) source cleanly furnishes the N1-methylated pyrazole with high selectivity (often >99:1 N1:N2 ratio). nih.gov

C-methylation is less common but can be achieved through specific synthetic routes. For example, the reduction of a C3-dithianyl-substituted pyrazole using Raney Ni has been shown to produce the corresponding C3-methylated product. hilarispublisher.com

Post-Synthetic Transformations and Derivatization of this compound Precursors

Once the core pyrazole scaffold is synthesized, it can undergo a variety of post-synthetic modifications to generate a diverse range of analogues. These transformations can target the pyrazole ring itself or its substituents.

Transition-metal-catalyzed C–H functionalization has become a powerful tool for the direct introduction of new C–C and C–heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.org For example, palladium-catalyzed reactions can be used to arylate, alkenylate, or alkynylate specific positions of the pyrazole core.

Substituents on the pyrazole ring can also be transformed. For instance, a C-4 thio- or selenocyanated pyrazole can be synthesized and subsequently converted into S/SeCF₃- or S/SeMe-containing derivatives. nih.gov A dithiane group at C3 can be converted to an aldehyde via desulfurization, providing a handle for further derivatization, such as Wittig reactions or reductive aminations. hilarispublisher.com Halogenated pyrazoles are particularly versatile intermediates, serving as precursors for a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkyl, or amino groups. nih.gov These post-synthetic modifications are crucial for fine-tuning the properties of the final molecule for various applications. ias.ac.in

Elucidation of Reaction Mechanisms and Detailed Reactivity Profiles of 5 Ethoxymethyl 3 Methyl 1h Pyrazole

Mechanistic Pathways Governing the Formation of 5-(ethoxymethyl)-3-methyl-1H-pyrazole

The synthesis of this compound, like many substituted pyrazoles, can be achieved through several established synthetic routes. The most prominent and versatile method is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine (B178648) derivative. nih.govmdpi.com

A plausible and widely employed pathway for the formation of the this compound skeleton is the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-diketone with hydrazine. numberanalytics.com In this specific case, the precursor would be an appropriately substituted 1,3-dicarbonyl compound, namely 1-ethoxy-4-pentane-2,4-dione.

The reaction mechanism proceeds as follows:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the 1,3-dicarbonyl compound.

Intermediate Formation: This initial attack leads to the formation of a hydrazone intermediate.

Intramolecular Cyclization: The remaining free amino group of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the second carbonyl group.

Dehydration: The resulting cyclic intermediate subsequently eliminates a molecule of water to form the stable aromatic pyrazole ring.

Due to the unsymmetrical nature of the 1,3-dicarbonyl precursor, this reaction can potentially yield two regioisomers. The formation of this compound versus 3-(ethoxymethyl)-5-methyl-1H-pyrazole is dependent on which carbonyl group is initially attacked by the hydrazine. Reaction conditions and the nature of the substituents can influence this regioselectivity. mdpi.com

Another significant synthetic route is the 1,3-dipolar cycloaddition reaction. This involves the reaction of a diazo compound with an alkyne. nih.gov For the synthesis of this compound, this would involve the reaction of diazoethane (B72472) with an ethoxymethyl-substituted alkyne.

| Synthetic Route | Key Reactants | General Mechanism | Potential for Regioisomers |

| Knorr Pyrazole Synthesis | 1-ethoxy-4-pentane-2,4-dione and Hydrazine | Cyclocondensation | Yes |

| 1,3-Dipolar Cycloaddition | Diazoethane and Ethoxymethyl-substituted alkyne | Cycloaddition | Yes |

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyrazole Core

The pyrazole ring is an aromatic system with an excess of π-electrons, which dictates its reactivity towards electrophilic and nucleophilic reagents. nih.govmdpi.com The electronic effects of the methyl and ethoxymethyl substituents on the ring further modulate this reactivity.

Electrophilic Aromatic Substitution: Electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. nih.govmkuniversity.ac.inijraset.com This is because the nitrogen atoms decrease the electron density at the C3 and C5 positions, making the C4 position the most nucleophilic. ijraset.com Common electrophilic substitution reactions include:

Halogenation: Reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would introduce a halogen atom at the C4 position. mdpi.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid typically results in the introduction of a nitro group at the C4 position. globalresearchonline.net

Sulfonation: Reaction with fuming sulfuric acid leads to the formation of a sulfonic acid group at the C4 position. globalresearchonline.net

The presence of the electron-donating methyl and ethoxymethyl groups is expected to activate the pyrazole ring towards electrophilic attack, facilitating these reactions.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the pyrazole ring is generally difficult due to the electron-rich nature of the ring. mkuniversity.ac.in However, such reactions can occur if the ring is substituted with strong electron-withdrawing groups, which is not the case for this compound. Nucleophilic attacks are more likely to occur at the C3 and C5 positions, especially if a good leaving group is present. nih.govmdpi.com

Reactivity of the Pyrazole Nitrogen Atoms (N-alkylation, N-acylation)

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) which is acidic, and a pyridine-like nitrogen (N2) which is basic. nih.gov This dual character allows for reactions with both electrophiles and bases.

N-alkylation: The N1 nitrogen can be deprotonated by a base to form a pyrazolate anion, which is a potent nucleophile. nih.gov This anion readily reacts with alkylating agents (e.g., alkyl halides) to yield N-alkylated pyrazoles. rrbdavc.org The reaction of this compound with an alkyl halide in the presence of a base like sodium hydride would lead to the formation of a 1-alkyl-5-(ethoxymethyl)-3-methyl-1H-pyrazole.

N-acylation: Similarly, the pyrazolate anion can react with acylating agents such as acyl chlorides or anhydrides to produce N-acylated derivatives. globalresearchonline.net This reaction is often carried out in the presence of a base to facilitate the formation of the nucleophilic pyrazolate. Phase-transfer catalysis has also been employed for the acylation of pyrazoles. researchgate.netresearchgate.net

| Reaction Type | Reagent | Product | Nitrogen Atom Involved |

| N-alkylation | Alkyl halide (e.g., CH₃I) | 1-Alkyl-5-(ethoxymethyl)-3-methyl-1H-pyrazole | N1 |

| N-acylation | Acyl chloride (e.g., CH₃COCl) | 1-Acyl-5-(ethoxymethyl)-3-methyl-1H-pyrazole | N1 |

Chemical Transformations Involving the Ethoxymethyl Moiety

The ethoxymethyl group at the C5 position offers additional sites for chemical modification.

The ether linkage in the ethoxymethyl group can be cleaved under certain conditions. Acid-catalyzed cleavage, typically with strong acids like HBr or HI, can break the C-O bond. youtube.commasterorganicchemistry.com This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion, leading to the formation of 5-(hydroxymethyl)-3-methyl-1H-pyrazole and an ethyl halide. The resulting hydroxymethyl intermediate is a versatile synthon that can be further derivatized, for example, through esterification or conversion to a halomethyl group.

The methylene (B1212753) bridge of the ethoxymethyl group can be susceptible to oxidation. While direct oxidation of this specific group is not widely reported, analogous oxidations of alkyl side chains on pyrazole rings are known. globalresearchonline.net Strong oxidizing agents could potentially oxidize the methylene group. For instance, the oxidation of a 2-hydroxyethyl group on a pyrazole ring to a carboxylic acid has been demonstrated. researchgate.net

Reduction of the ethoxymethyl group is less common, as it is already in a relatively low oxidation state.

Radical Reaction Pathways and Oxidative Degradation Mechanisms (e.g., ozonation)

The pyrazole ring can undergo reactions involving radical intermediates. The formation of N-pyrazolyl radicals has been studied, and these species can participate in various chemical transformations. acs.org Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones, which proceeds through a hydrazonyl radical, is a known method for pyrazole synthesis. organic-chemistry.org

Tautomerism of the 1H-Pyrazole System and its Influence on Reactivity

The structural and chemical behavior of this compound is intrinsically linked to the phenomenon of annular prototropic tautomerism, a characteristic feature of the pyrazole ring system. researchgate.net This process involves the migration of a proton between the two adjacent nitrogen atoms (N1 and N2) of the pyrazole ring, leading to the existence of two distinct, readily interconvertible tautomeric forms. nih.gov For a 3,5-disubstituted pyrazole such as this compound, this equilibrium results in two possible structures: This compound and 3-(ethoxymethyl)-5-methyl-1H-pyrazole .

The position of this equilibrium is not random; it is predominantly dictated by the electronic nature of the substituents at the C3 and C5 positions. researchgate.net The interplay of inductive and resonance effects of these groups influences the electron density within the heterocyclic ring, thereby stabilizing one tautomer over the other. acs.org This tautomeric behavior is crucial as it directly impacts the molecule's reactivity, particularly in reactions involving the pyrazole nitrogens, such as alkylation or acylation, which can lead to the formation of regioisomeric products. researchgate.net

Influence of Substituent Electronic Effects

Numerous studies employing techniques like NMR spectroscopy, X-ray crystallography, and computational analysis have established a general principle for predicting the predominant tautomer in 3,5-disubstituted pyrazoles. nih.govresearchgate.net The equilibrium tends to favor the tautomer where the nitrogen atom bearing the hydrogen (the pyrrole-like NH) is adjacent to the more electron-donating substituent. Conversely, the pyridine-like nitrogen (with the lone pair of electrons) is preferentially located closer to the more electron-withdrawing substituent. mdpi.com

In the case of this compound, the two substituents are:

Methyl group (-CH₃): This is a classic electron-donating group through induction.

Ethoxymethyl group (-CH₂OCH₂CH₃): The ether oxygen atom is electronegative, imparting a weakly electron-withdrawing inductive effect on the pyrazole ring.

Based on these electronic characteristics, the methyl group is the stronger electron-donating group of the two. Therefore, the tautomeric equilibrium is expected to favor the form where the proton resides on the nitrogen adjacent to the methyl group. This corresponds to the This compound tautomer being the more stable and thus the major form present at equilibrium. The pyridine-like nitrogen, with its lone pair, would consequently be adjacent to the more electron-withdrawing ethoxymethyl group.

Research Findings on Substituted Pyrazoles

While specific experimental data on the tautomerism of this compound is not extensively documented, a wealth of research on analogous 3,5-disubstituted pyrazoles supports this predictive model. nih.gov Theoretical and experimental studies have consistently shown that the electronic character of the substituents is a determining factor in tautomer preference. nih.govnih.gov

For instance, studies on pyrazoles substituted with both a methyl group and an ester or amide group (which are electron-withdrawing) found that the tautomer with the ester/amide group at the 3-position and the N-H at the 1-position (adjacent to the C5 substituent) was preferred in the crystal state. nih.gov Similarly, theoretical calculations on pyrazoles with various substituents have shown that electron-donating groups like -CH₃ and -NH₂ stabilize the tautomer where they are at the 5-position (adjacent to the NH group), whereas electron-withdrawing groups like -COOH and -CHO favor the tautomer where they are at the 3-position. researchgate.net

The following table summarizes findings from various studies on 3,5-disubstituted pyrazoles, illustrating the influence of substituent electronic properties on the predominant tautomeric form.

| Substituent at C3 | Substituent at C5 | Predominant Tautomer (Major Form) | Reference |

|---|---|---|---|

| Methyl | Ester/Amide | Tautomer with ester/amide at C3 | nih.gov |

| Amino | Ester/Amide | Tautomer with ester/amide at C3 | nih.gov |

| Nitro | Ester/Amide | Tautomer with ester/amide at C5 | mdpi.com |

| Phenyl | Methyl | Predominantly 3-methyl-5-phenyl-1H-pyrazole | nih.gov |

| Trifluoromethyl (CF₃) | Hemicurcuminoid | Tautomer with CF₃ at C3 | nih.gov |

| Electron-donating group | Electron-withdrawing group | Generally, N-H is adjacent to the electron-donating group | researchgate.netmdpi.com |

Implications for Reactivity

The existence of a tautomeric equilibrium means that this compound can react through either of its two forms. This has significant consequences for its chemical reactivity. In reactions such as N-alkylation, N-acylation, or N-arylation, the incoming electrophile can attack either of the two nitrogen atoms. This can lead to a mixture of two regioisomeric products: a 1,3,5-trisubstituted pyrazole and a 1,3,5-trisubstituted pyrazole.

The ratio of these products will depend on several factors, including:

The position of the tautomeric equilibrium: The more abundant tautomer will often, but not always, give rise to the major product.

The nature of the electrophile: Bulky electrophiles may preferentially react at the less sterically hindered nitrogen atom.

Reaction conditions: Solvent polarity and temperature can influence both the tautomeric equilibrium and the reaction rates at each nitrogen atom. nih.gov

Therefore, a comprehensive understanding of the tautomeric behavior of this compound is essential for predicting and controlling the outcomes of its chemical transformations, enabling the regioselective synthesis of desired derivatives. thieme.de

Advanced Spectroscopic and Solid State Structural Characterization of 5 Ethoxymethyl 3 Methyl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 5-(ethoxymethyl)-3-methyl-1H-pyrazole in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the exact placement of the methyl and ethoxymethyl substituents on the pyrazole (B372694) ring can be confirmed. In solution, rapid proton exchange between the two nitrogen atoms often leads to averaged signals, representing a time-averaged structure of the two tautomers nih.gov.

Expected ¹H and ¹³C NMR Data

Based on known data for substituted pyrazoles, a hypothetical NMR dataset for this compound in a solvent like CDCl₃ can be predicted. The ethoxymethyl group introduces characteristic signals for the ethyl protons (a quartet and a triplet) and the methylene (B1212753) bridge protons (a singlet), while the methyl group on the pyrazole ring also appears as a singlet. The lone proton on the pyrazole ring (H-4) would also present as a singlet.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Atom Group |

| CH₃ (pyrazole) | ~2.2 | ~11 | Methyl |

| H-4 | ~5.9 | ~105 | Pyrazole Ring |

| C-3 | - | ~148 | Pyrazole Ring |

| C-5 | - | ~152 | Pyrazole Ring |

| -CH₂-O- | ~4.5 | ~68 | Methylene Bridge |

| -O-CH₂-CH₃ | ~3.5 (quartet) | ~65 | Ethyl Group |

| -O-CH₂-CH₃ | ~1.2 (triplet) | ~15 | Ethyl Group |

| N-H | Broad, ~10-12 | - | Amine |

To confirm the assignments predicted in the 1D spectra and to establish definitive structural connectivity, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the protons of the ethyl group, showing a clear cross-peak between the methylene quartet at ~3.5 ppm and the methyl triplet at ~1.2 ppm.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for each protonated carbon, such as linking the proton signal at ~5.9 ppm to the C-4 carbon at ~105 ppm and the signals of the ethoxymethyl group to their respective carbons.

A cross-peak between the pyrazole methyl protons (~2.2 ppm) and the C-3 (~148 ppm) and C-4 (~105 ppm) carbons.

Correlations from the bridging methylene protons (~4.5 ppm) to the C-5 carbon (~152 ppm) and the ethyl group's methylene carbon (~65 ppm). These long-range correlations are vital for confirming the ethoxymethyl group's position at C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could reveal spatial proximity between the pyrazole ring proton (H-4) and the adjacent substituent protons (the methyl group at C-3 and the methylene bridge at C-5), helping to analyze the molecule's preferred conformation in solution.

In the solid state, the rapid tautomeric exchange observed in solution is typically frozen out, meaning the molecule exists as a single, static tautomer. Solid-state NMR (ssNMR), particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is indispensable for characterizing the compound in its solid form.

The ¹³C chemical shifts in the solid state can differ significantly from those in solution, providing insight into intermolecular interactions like hydrogen bonding nih.gov. Crucially, ssNMR can distinguish between the C-3 and C-5 carbons, which may be averaged in solution, allowing for the definitive identification of the dominant tautomer in the crystal lattice nih.gov. Furthermore, ssNMR is a powerful tool for studying polymorphism, as different crystalline forms of the compound would yield distinct spectra due to variations in their crystal packing and molecular conformation.

Vibrational Spectroscopy for Molecular Structure and Dynamics

FTIR spectroscopy is highly effective for identifying the characteristic functional groups within this compound. The spectrum is expected to be characterized by several key absorption bands. A broad band in the 3100-3200 cm⁻¹ region would be indicative of the N-H stretching vibration, often broadened due to hydrogen bonding. The aliphatic C-H stretching vibrations of the methyl and ethoxymethyl groups would appear just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ is characteristic of the pyrazole ring, containing C=N and C=C stretching vibrations researchgate.net. A strong band around 1100 cm⁻¹ is anticipated for the C-O-C stretching of the ether linkage.

Interactive Data Table: Predicted FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3150 (broad) | N-H stretch | Pyrazole N-H |

| 2980-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| ~1580 | C=N stretch | Pyrazole Ring |

| ~1470 | C=C stretch | Pyrazole Ring |

| ~1100 (strong) | C-O-C stretch | Ether |

| ~1050 | N-N stretch | Pyrazole Ring |

Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds like N-H and C=O, Raman spectroscopy is particularly useful for analyzing non-polar, symmetric bonds. For this compound, Raman would be effective in characterizing the C=C and C-C bonds within the pyrazole ring and the substituent backbone. The combination of FTIR and Raman spectra provides a comprehensive vibrational "fingerprint" that is unique to the molecule's specific structure and conformation, making it invaluable for identification and quality control.

Mass Spectrometry for Fragmentation Pathways and Isotopic Analysis

Mass spectrometry (MS) provides information on the molecular weight of a compound and offers structural clues based on its fragmentation patterns under ionization. For this compound, the molecular formula is C₆H₁₀N₂O, corresponding to a molecular weight of 126.16 g/mol nih.gov.

The electron ionization (EI) mass spectrum shows a molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 126 nih.gov. The fragmentation is dictated by the stability of the pyrazole ring and the presence of the ether linkage. Key fragmentation pathways include:

Alpha-cleavage at the ether group, involving the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form a stable oxonium ion, though the loss of an ethoxy radical is also possible.

Loss of ethylene (B1197577): A common fragmentation pathway for ethyl ethers is the loss of an ethylene molecule (C₂H₄, 28 Da) via a McLafferty-type rearrangement, which would lead to a fragment ion at m/z 98. This is observed as a major peak in the experimental spectrum nih.gov.

Ring Fragmentation: The pyrazole ring itself can fragment, typically through the expulsion of stable neutral molecules like nitrogen (N₂, 28 Da) or hydrogen cyanide (HCN, 27 Da) researchgate.net.

A significant peak is also observed at m/z 67, which could correspond to the pyrazole ring fragment after the loss of the entire ethoxymethyl side chain and subsequent rearrangement nih.gov.

Interactive Data Table: Observed Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment Identity | Neutral Loss |

| 126 | [M]⁺˙ Molecular Ion | - |

| 98 | [M - C₂H₄]⁺˙ | Ethylene |

| 81 | [M - OC₂H₅]⁺ | Ethoxy radical |

| 67 | [C₄H₅N]⁺˙ | C₂H₅O• + N |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule by providing its exact mass with high precision. For this compound, with a molecular formula of C₇H₁₂N₂O, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂O |

| Theoretical Monoisotopic Mass | 140.09496 Da |

Note: This is a calculated value. Experimental verification is required.

In a typical HRMS experiment, the compound would be ionized, commonly using techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the resulting ions are guided into a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)). The analyzer measures the mass-to-charge ratio (m/z) of the ions with a high degree of accuracy, typically to within a few parts per million (ppm). The experimentally determined exact mass would then be compared to the theoretical value to confirm the elemental formula.

Tandem Mass Spectrometry (MS/MS) for Complex Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule (or another suitable precursor ion) of this compound, [M+H]⁺, would be selected in the first stage of the mass spectrometer and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions, which are then analyzed in the second stage of the mass spectrometer.

While specific experimental MS/MS data for this compound is not available, a plausible fragmentation pathway can be predicted based on the known fragmentation of similar structures. The fragmentation would likely involve the cleavage of the ether bond and fragmentation of the pyrazole ring.

Table 2: Predicted Major Fragment Ions for this compound in MS/MS

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Putative Lost Neutral Fragment |

|---|---|---|

| 141.1022 [M+H]⁺ | 111.0917 | CH₂O (Formaldehyde) |

| 141.1022 [M+H]⁺ | 95.0655 | C₂H₅OH (Ethanol) |

Note: These are predicted fragmentation patterns. Experimental verification is necessary.

The analysis of these fragmentation patterns provides valuable information about the connectivity of the atoms within the molecule, helping to confirm the proposed structure.

X-ray Crystallography for Definitive Solid-State Molecular Conformation and Packing

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structures of numerous other substituted pyrazoles have been determined. mdpi.commdpi.com These studies consistently show that the pyrazole ring is planar. For this compound, it would be expected that the pyrazole core is planar, with the ethoxymethyl and methyl substituents extending from this plane. The conformation of the ethoxymethyl group would be of particular interest, as rotation around the C-C and C-O single bonds can lead to different spatial arrangements.

Intermolecular interactions in the solid state would likely be dominated by N-H···N hydrogen bonds between the pyrazole rings of adjacent molecules, a common feature in the crystal packing of N-unsubstituted pyrazoles. mdpi.com

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Understanding Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques for probing the electronic structure and photophysical properties of molecules. The UV-Vis spectrum provides information about the electronic transitions from the ground state to excited states, while fluorescence spectroscopy details the emission of light as the molecule relaxes from an excited state back to the ground state.

The photophysical properties of pyrazole derivatives are highly dependent on the nature and position of the substituents on the pyrazole ring. Generally, the pyrazole core itself is not strongly fluorescent. However, the introduction of chromophoric and auxochromic groups can lead to significant absorption and emission features.

For this compound, the primary electronic transitions are expected to be of the π → π* type within the pyrazole ring. The ethoxymethyl group is not expected to significantly alter the absorption profile compared to a simple alkyl-substituted pyrazole.

Table 3: Expected Photophysical Properties of this compound

| Parameter | Expected Range/Characteristic |

|---|---|

| Absorption Maximum (λabs) | Likely in the UV region, typical for simple pyrazoles. |

| Molar Absorptivity (ε) | Moderate, characteristic of π → π* transitions. |

| Emission Maximum (λem) | Weak or no fluorescence expected. |

| Quantum Yield (ΦF) | Expected to be low. |

Note: These are generalized predictions based on the properties of similar pyrazole derivatives. Experimental measurements are required for accurate characterization.

It is important to note that the solvent environment can influence the positions of the absorption and emission maxima (solvatochromism), and this effect would need to be investigated to fully understand the photophysical behavior of this compound.

Theoretical and Computational Chemistry Studies of 5 Ethoxymethyl 3 Methyl 1h Pyrazole

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Geometry

A thorough search of scientific literature and chemical databases reveals a lack of specific published quantum chemical calculations for 5-(ethoxymethyl)-3-methyl-1H-pyrazole. While Density Functional Theory (DFT) and ab initio methods are commonly employed to study pyrazole (B372694) derivatives, detailed studies on this particular compound, including its electronic structure and molecular geometry, are not publicly available.

Optimization of Molecular Geometries and Conformational Analysis

There are no specific studies available in the reviewed literature that focus on the optimization of the molecular geometry or a detailed conformational analysis of this compound. Such studies would typically involve computational methods to determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Calculation of Frontier Molecular Orbitals (FMO) and Reactivity Descriptors

Specific calculations of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and related reactivity descriptors (such as electronegativity, hardness, and softness) for this compound have not been reported in the available scientific literature. These parameters are crucial for understanding the chemical reactivity and kinetic stability of a molecule.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies)

There are no published theoretical predictions of NMR chemical shifts (¹H and ¹³C) or vibrational frequencies (IR and Raman) for this compound. While computational methods are frequently used to predict these spectroscopic parameters for pyrazole derivatives to complement experimental data, such an analysis for this specific compound is not available.

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

No molecular dynamics (MD) simulation studies for this compound have been found in the scientific literature. MD simulations would provide valuable insights into the conformational flexibility of the molecule over time and its interactions with various solvents, which are important for understanding its behavior in different environments.

In Silico Modeling of Molecular Interactions

Specific in silico modeling studies detailing the molecular interactions of this compound are not available in the reviewed literature.

Molecular Docking Simulations for Ligand-Biomolecular Target Binding Mechanisms

There are no published molecular docking studies for this compound. Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. Such studies are essential for understanding potential biological activity and mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Mechanistic Insights

A comprehensive search of scientific literature reveals a lack of specific Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling studies focused exclusively on this compound. However, the broader class of pyrazole derivatives has been the subject of numerous computational studies, offering insights into the methodologies and potential applications of QSAR and QSPR for understanding their biological activities and physicochemical properties.

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. ej-chem.org These models are instrumental in drug discovery for predicting the activity of new compounds and providing insights into the mechanisms of action. For instance, 2D-QSAR studies on 1H-pyrazole-1-carbothioamide derivatives as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors have indicated that the activity of these compounds is significantly influenced by adjacency and distance matrix descriptors. nih.gov Such models, once validated, can be used to design novel compounds with potentially enhanced potency. nih.gov

Similarly, 3D-QSAR studies, which consider the three-dimensional properties of molecules, have been applied to tetrasubstituted pyrazoles as COX-II inhibitors. scispace.com These studies generate contour maps that visualize favorable and unfavorable regions for specific properties like hydrogen bond donation and hydrophobic interactions, guiding the design of more active analogues. scispace.com For a hypothetical QSAR study of this compound and its analogues, a set of structurally related compounds with measured biological activity would be required. The following table illustrates a hypothetical dataset structure for such a study.

Hypothetical Data for QSAR Modeling of Pyrazole Derivatives

| Compound | Molecular Structure | Experimental Activity (e.g., IC50, µM) |

|---|---|---|

| This compound | C7H12N2O | - |

| Analogue 1 | Varies | - |

| Analogue 2 | Varies | - |

| Analogue n | Varies | - |

No experimental data is currently available for this compound in this context.

QSPR modeling follows a similar principle but aims to predict physicochemical properties rather than biological activity. These properties can include solubility, boiling point, and lipophilicity, which are crucial for drug development.

Theoretical Studies of Reaction Pathways and Transition States

Specific theoretical studies on the reaction pathways and transition states involved in the synthesis of this compound are not available in the current body of scientific literature. However, computational chemistry provides powerful tools to investigate reaction mechanisms in a general sense, and these have been applied to the synthesis of various pyrazole derivatives.

The formation of the pyrazole ring is a well-studied reaction in organic chemistry, and theoretical calculations, particularly using Density Functional Theory (DFT), have been employed to elucidate the mechanistic details. researchgate.net For example, the condensation reaction between a β-diketone and a hydrazine (B178648) is a common route to pyrazoles. researchgate.net Computational studies can model the energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.

Key aspects that can be investigated through theoretical studies include:

Reaction Energetics: Calculation of the enthalpy and Gibbs free energy of reaction to determine the thermodynamic feasibility of a synthetic route.

Transition State Geometry and Energy: Identification of the transition state structure and calculation of the activation energy, which provides insight into the reaction kinetics. researchgate.net For pyrazole synthesis, this could involve modeling the initial nucleophilic attack, cyclization, and subsequent dehydration steps.

Regioselectivity: In cases where unsymmetrical reagents can lead to different isomeric products, computational methods can predict the most likely outcome by comparing the activation energies of the competing pathways. nih.gov

A general representation of the data obtained from such a theoretical study is presented in the table below.

Illustrative Data from a Theoretical Reaction Pathway Study

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.3 |

| Intermediate 1 | -5.2 |

| Transition State 2 (TS2) | +15.8 |

| Products | -20.7 |

This data is illustrative and does not represent a specific study on this compound.

Such theoretical investigations are invaluable for optimizing reaction conditions, predicting the feasibility of novel synthetic routes, and understanding the fundamental chemical principles governing the formation of pyrazole-containing molecules. mdpi.com

Coordination Chemistry of 5 Ethoxymethyl 3 Methyl 1h Pyrazole As a Ligand

Design and Synthesis of Metal Complexes Incorporating Pyrazole (B372694) Ligands

The design of metal complexes with pyrazole-based ligands like 5-(ethoxymethyl)-3-methyl-1H-pyrazole is often guided by the desired application. The substituents on the pyrazole ring, in this case, the methyl and ethoxymethyl groups, can influence the steric and electronic properties of the resulting complexes, thereby tuning their reactivity and stability. The synthesis of these complexes typically involves the reaction of the pyrazole ligand with a suitable metal salt in an appropriate solvent.

The general synthetic approach for forming coordination complexes with pyrazole-based ligands involves the direct reaction of the ligand with a metal precursor. For instance, mononuclear complexes can be synthesized by reacting a pyrazole derivative with a metal salt in a specific stoichiometric ratio. The choice of solvent and reaction conditions, such as temperature and reaction time, plays a crucial role in obtaining crystalline products suitable for single-crystal X-ray diffraction analysis.

While specific synthetic procedures for this compound complexes are not extensively documented in publicly available literature, the synthesis can be extrapolated from procedures for structurally similar pyrazole ligands. A general method would involve dissolving this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile, and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals) dropwise with stirring. The resulting mixture is then typically heated under reflux for a period to ensure complete reaction. Upon cooling, the metal complex may precipitate out of the solution or can be obtained by slow evaporation of the solvent.

For example, the synthesis of a hypothetical copper(II) complex could be envisioned as follows:

This reaction would yield a dichlorobis(this compound)copper(II) complex. The actual outcome, including the coordination number and geometry, would depend on the metal ion's preferences and the reaction conditions.

Elucidation of Coordination Modes and Ligand Denticity of this compound

The this compound ligand possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazole ring and the oxygen atom of the ethoxymethyl group. This allows for various coordination modes and denticities.

Monodentate Coordination: The most common coordination mode for simple pyrazole ligands is monodentate, where the ligand binds to the metal center through the pyridinic nitrogen atom (N2). In this mode, the this compound would act as a neutral ligand.

Bidentate Coordination: The ligand could potentially act as a bidentate ligand, coordinating through the N2 nitrogen and the ether oxygen atom to form a chelate ring. The stability of such a chelate ring would depend on its size and the nature of the metal ion.

Bridging Coordination: Upon deprotonation of the N1-H proton, the resulting pyrazolate anion can act as a bridging ligand, connecting two or more metal centers. This bridging can occur in a μ-1,2 fashion, using both nitrogen atoms to bridge two metal ions. The ethoxymethyl group could also participate in further bridging interactions.

Spectroscopic and Magnetic Characterization of Metal-Pyrazole Complexes

The characterization of metal complexes of this compound relies on a combination of spectroscopic and magnetic techniques to elucidate their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The N-H stretching vibration of the free pyrazole ligand, typically observed in the region of 3200-3400 cm⁻¹, will shift or disappear upon coordination or deprotonation. Changes in the C=N and C=C stretching vibrations of the pyrazole ring also provide evidence of coordination. Furthermore, shifts in the C-O-C stretching frequency of the ethoxymethyl group can indicate the involvement of the ether oxygen in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize diamagnetic metal complexes. The chemical shifts of the pyrazole ring protons and carbons will change upon coordination to a metal center. The magnitude and direction of these shifts can provide information about the coordination site and the nature of the metal-ligand bond.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the metal complexes can provide information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT) bands, as well as d-d transitions for transition metal complexes. These spectra are useful for determining the coordination geometry of the metal ion.

Magnetic Susceptibility: For paramagnetic metal complexes, magnetic susceptibility measurements provide information about the number of unpaired electrons and the spin state of the metal ion. This data is crucial for understanding the electronic structure of the complex.

A hypothetical data table for the characterization of a series of first-row transition metal complexes with this compound (L) is presented below.

| Complex | Color | Molar Conductivity (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) (Δν(N-H)) |

| [CoL₂Cl₂] | Blue | 15 | 4.5 | -50 |

| [NiL₂Cl₂] | Green | 12 | 3.2 | -45 |

| [CuL₂Cl₂] | Green | 18 | 1.9 | -55 |

| [ZnL₂Cl₂] | White | 10 | Diamagnetic | -40 |

Single-Crystal X-ray Diffraction for Structural Analysis of Coordination Compounds

Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of coordination compounds. This technique provides precise information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For a metal complex of this compound, a single-crystal X-ray diffraction study would reveal:

The coordination number and geometry of the metal center (e.g., tetrahedral, square planar, octahedral).

The exact coordination mode of the ligand (monodentate, bidentate, or bridging).

The bond distances between the metal and the coordinating atoms of the ligand, providing insight into the strength of the metal-ligand bonds.

The packing of the molecules in the crystal lattice and the nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking.

Catalytic Applications of Metal-Pyrazole Complexes

Metal complexes containing pyrazole-based ligands are known to be active catalysts in a variety of organic transformations. The electronic and steric properties of the this compound ligand can be fine-tuned to optimize the catalytic performance of its metal complexes.

In homogeneous catalysis, the catalyst and reactants are in the same phase. Metal-pyrazole complexes have shown promise in several catalytic reactions, including:

Oxidation Reactions: Pyrazole-containing complexes of metals like copper and iron can catalyze the oxidation of alcohols and other organic substrates.

Coupling Reactions: Palladium and nickel complexes with pyrazole ligands can be effective catalysts for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules.

Polymerization: Certain transition metal complexes with pyrazole-based ligands can act as catalysts for the polymerization of olefins.

The presence of the ethoxymethyl group in this compound could potentially enhance the solubility of the metal complex in organic solvents, which is beneficial for homogeneous catalysis.

For heterogeneous catalysis, the catalyst is in a different phase from the reactants. This offers advantages in terms of catalyst separation and recycling. Pyrazole-based ligands are excellent building blocks for the construction of Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The porous nature of MOFs allows them to be used as heterogeneous catalysts, where the active metal sites are accessible to the reactants. The this compound ligand, with its multiple coordination sites, could be used to construct novel MOFs with specific topologies and pore environments.

The potential applications of MOFs based on this ligand include:

Gas Storage and Separation: The pores of the MOF can be tailored to selectively adsorb certain gases.

Heterogeneous Catalysis: The metal nodes within the MOF can act as catalytic centers. The functional groups on the pyrazole ligand can also be designed to participate in the catalytic cycle.

Sensing: The luminescence or other physical properties of the MOF might change upon interaction with specific molecules, allowing for their use as chemical sensors.

The development of MOFs incorporating this compound could lead to robust and recyclable heterogeneous catalysts for various industrial processes.

Sensing Capabilities of Pyrazole-Metal Coordination Species

Consistent with the lack of information on its coordination chemistry, there are no studies available on the sensing capabilities of metal coordination species derived from this compound. The potential for such complexes to act as sensors for anions, cations, or neutral molecules has not been investigated or reported in the scientific literature. Consequently, no data on their selectivity, sensitivity, or the mechanisms of detection (such as colorimetric or fluorometric responses) can be provided.

Exploration of 5 Ethoxymethyl 3 Methyl 1h Pyrazole in Advanced Materials Science

Integration of Pyrazole (B372694) Derivatives into Polymer Architectures for Functional Materials

The incorporation of pyrazole moieties into polymer backbones or as pendant groups can impart a range of desirable properties, including enhanced thermal stability, altered electronic characteristics, and the ability to chelate metals. For 5-(ethoxymethyl)-3-methyl-1H-pyrazole, the reactive nitrogen atom in the pyrazole ring presents a potential site for polymerization or grafting onto existing polymer chains.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Method of Integration | Anticipated Properties |

| Polyacrylates | As a pendant group via esterification with an acrylic monomer. | Increased thermal stability, potential for metal coordination. |

| Polyethers | Copolymerization of a diol derivative of the pyrazole. | Modified refractive index, enhanced chemical resistance. |

| Coordination Polymers | Reaction with metal ions. | Catalytic activity, magnetic or optical properties. |

Optoelectronic Material Development

Pyrazole-containing compounds are actively investigated for their applications in optoelectronic devices due to their charge-transporting capabilities and luminescent properties. researchgate.net The aromatic nature of the pyrazole ring in this compound suggests it could play a role in facilitating electron or hole transport within an organic semiconductor matrix.

Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

In the context of OLEDs, pyrazole derivatives have been utilized as ligands in metal complexes that act as phosphorescent emitters, as well as components of fluorescent materials. researchgate.net The specific contribution of this compound would depend on its photophysical properties, such as its absorption and emission spectra, quantum yield, and excited-state lifetime.

The substituents on the pyrazole ring can significantly influence these properties. The electron-donating nature of the ethoxy group within the ethoxymethyl substituent might affect the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO), thereby tuning the color of emission.

Table 2: Predicted Photophysical Properties and Roles of this compound in OLEDs

| Property / Role | Predicted Influence of this compound |

| Emission Color | Potentially in the blue or green region, tunable by further molecular modification. |

| Quantum Yield | Dependent on the rigidity of the molecular structure and excited state dynamics. |

| Charge Transport | The pyrazole core could facilitate either electron or hole transport. |

| Host Material | With a sufficiently wide bandgap, it could serve as a host for emissive dopants. |

| Ligand for Emitters | The nitrogen atoms could coordinate with metal ions like iridium or platinum for phosphorescent OLEDs. |

Photovoltaic and Energy Harvesting Applications

In the realm of organic photovoltaics, pyrazole derivatives have been explored as components of donor or acceptor materials in the active layer of solar cells. The ability of the pyrazole ring to influence the electronic energy levels and morphology of the bulk heterojunction is key to its utility. For this compound, its potential role would be contingent on its ability to absorb light in the solar spectrum and to effectively contribute to charge separation and transport.

Development of Chemo- and Biosensors

The nitrogen atoms within the pyrazole ring of this compound are capable of acting as binding sites for various analytes, including metal ions and small organic molecules. This makes the compound a candidate for use in the development of chemo- and biosensors. Upon binding of a target analyte, a measurable change in an optical or electronic property, such as fluorescence or conductivity, could be observed. The ethoxymethyl and methyl groups can be tailored to enhance selectivity and sensitivity towards specific targets.

Functional Coatings and Pigments Incorporating Pyrazole Moieties

The thermal stability and chemical resistance inherent to the pyrazole ring structure suggest that this compound could be a valuable component in the formulation of functional coatings. Such coatings could offer enhanced durability and protection against environmental degradation. Furthermore, by modifying the pyrazole structure to extend its conjugated system, it may be possible to develop novel pigments with unique colors and high stability for use in paints, inks, and plastics.

Mechanistic Biological Investigations of 5 Ethoxymethyl 3 Methyl 1h Pyrazole and Its Derivatives in Vitro and Cellular Level

Enzyme Inhibition Studies and Mechanistic Insights

Pyrazole (B372694) derivatives are recognized for their potent and diverse enzyme-inhibiting capabilities. core.ac.uk The unique structural and electronic properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, facilitate strong interactions with enzyme active sites. nih.gov This allows for the modulation of various enzymatic pathways involved in a range of physiological and pathological processes.

Kinetic studies are crucial for elucidating the precise mechanism by which a compound inhibits an enzyme. For pyrazole derivatives, these analyses have often revealed specific modes of inhibition. For instance, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were identified as reversible and non-competitive inhibitors of several amine oxidases, including monoamine oxidases (MAO). nih.gov Non-competitive inhibition suggests that these compounds bind to an allosteric site on the enzyme, distinct from the substrate-binding site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

One notable derivative, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, proved to be a particularly potent MAO inhibitor with a Ki value in the nanomolar range (approximately 10⁻⁸ M). nih.govresearchgate.net Similarly, other studies on N1-propanoyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives showed inhibitory activity in the micromolar range, with a preference for the MAO-A isoform. researchgate.net Computational docking studies have complemented these kinetic analyses by visualizing the interactions between the pyrazole ligands and the amino acid residues within the enzyme's active site, providing a deeper understanding of the recognition mechanism. nih.govresearchgate.net

Beyond amine oxidases, pyrazole derivatives have been investigated as inhibitors of other enzyme classes, such as alcohol dehydrogenase (ADH) and various kinases. core.ac.uknih.gov The goal of these studies is often to identify the key structural features (pharmacophores) of the pyrazole scaffold that are responsible for potent and selective inhibition, which can guide the design of more effective therapeutic agents. core.ac.uk

Allosteric modulation represents a sophisticated mechanism of regulating protein function, where a ligand binds to a site topographically distinct from the primary (orthosteric) site. nih.gov This binding event induces a conformational change in the protein, which in turn modulates the binding or efficacy of the orthosteric ligand. nih.govrsc.org Allosteric modulators offer potential advantages over traditional orthosteric ligands, including higher receptor subtype selectivity and a "ceiling effect" that can improve safety margins. nih.gov

In the context of enzyme inhibition, the non-competitive binding observed with some pyrazole derivatives is a form of allosteric modulation. nih.gov The binding of the inhibitor to the allosteric site changes the enzyme's conformation, which can decrease the binding affinity of the substrate (negative cooperativity) or reduce the enzyme's catalytic turnover rate. researchgate.netresearchgate.net The relationship between the allosteric modulator and the primary ligand is defined by a cooperativity constant. rsc.org

While specific studies detailing the allosteric modulation and cooperative binding of 5-(ethoxymethyl)-3-methyl-1H-pyrazole are not extensively documented, the principles derived from studies on related heterocyclic compounds and receptor systems are applicable. Investigating these phenomena requires detailed binding assays that measure the affinity of the primary ligand in the presence and absence of the allosteric modulator. rsc.orgresearchgate.net Such studies are critical for understanding the nuanced effects these compounds can have on biological systems and for developing drugs that fine-tune physiological responses rather than simply blocking them.

Molecular Level Receptor Binding and Agonist/Antagonist Profiling

The interaction of pyrazole derivatives with G-protein-coupled receptors (GPCRs) and other cell surface receptors is a key area of research. These interactions can lead to either agonistic (activating) or antagonistic (inhibitory) effects, depending on the compound's structure and the specific receptor subtype.

For example, a novel series of pyrazole acid derivatives were identified as potent and selective antagonists for the prostaglandin (B15479496) E receptor 1 (EP1) subtype. nih.gov The lead compound from this series demonstrated good efficacy in a rat pain model, highlighting the therapeutic potential of targeting this receptor with pyrazole-based antagonists. Structure-activity relationship (SAR) studies were employed to optimize the potency of these compounds. nih.gov

Conversely, other pyrazole derivatives have been developed as agonists. A focused screening effort identified a pyrazole-based small molecule that acts as an agonist for the apelin receptor (APJ), a GPCR involved in cardiovascular and metabolic regulation. nih.gov Subsequent optimization led to a lead compound with an EC50 value of 0.800 μM. Further modifications to the pyrazole core were evaluated for their impact on potency and functional selectivity, demonstrating how subtle structural changes can fine-tune the pharmacological profile of these compounds. nih.gov

These studies underscore the versatility of the pyrazole scaffold in designing receptor ligands with specific agonist or antagonist profiles, which is essential for developing targeted therapies.

Antioxidant Activity and Free Radical Scavenging Mechanisms